molecular formula C15H10ClF3N2O3 B7543727 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B7543727
M. Wt: 358.70 g/mol
InChI Key: PVFJOBKUOUXEOT-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a trifluoromethyl group, a nitro group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide, while the nitro group is added through nitration reactions. The amide bond formation is achieved using coupling agents such as carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.

  • Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups, altering the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like iron and hydrogen gas are typically used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for instance, can interact with enzymes or receptors, leading to biological responses. The trifluoromethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is compared with similar compounds such as:

  • Fluopyram: A fungicide with a similar trifluoromethyl group.

  • Trifloxystrobin: Another fungicide with a trifluoromethyl group.

  • Fluxapyroxad: A fungicide with a trifluoromethyl group and a nitro group.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-12-7-10(15(17,18)19)3-4-11(12)16/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJOBKUOUXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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